N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
CAS No.: 2034437-19-7
Cat. No.: VC4758286
Molecular Formula: C20H22ClNO2S
Molecular Weight: 375.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034437-19-7 |
|---|---|
| Molecular Formula | C20H22ClNO2S |
| Molecular Weight | 375.91 |
| IUPAC Name | N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C20H22ClNO2S/c1-14(23)18-9-8-17(25-18)10-13-22-19(24)20(11-2-3-12-20)15-4-6-16(21)7-5-15/h4-9H,2-3,10-13H2,1H3,(H,22,24) |
| Standard InChI Key | SNISTENIWZNECQ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(S1)CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide, reflects its three primary components:
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A cyclopentane ring substituted with a carboxamide group at position 1.
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A 4-chlorophenyl group attached to the cyclopentane ring.
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An ethyl linker connecting the cyclopentane carboxamide to a 5-acetylthiophene moiety.
The thiophene ring’s electron-rich aromatic system and acetyl group enhance intermolecular interactions, potentially influencing binding to biological targets. The 4-chlorophenyl group contributes hydrophobicity and steric bulk, which may improve membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H22ClNO2S | |
| Molecular Weight | 375.91 g/mol | |
| IUPAC Name | N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide | |
| SMILES | CC(=O)C1=CC=C(S1)CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl | |
| Topological Polar Surface Area | 75.3 Ų |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide involves multistep organic reactions, typically including:
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Cyclopentane Ring Formation: Friedel-Crafts alkylation or cyclization strategies to construct the 1-(4-chlorophenyl)cyclopentane scaffold.
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Carboxamide Installation: Coupling the cyclopentane carboxylic acid with 2-(5-acetylthiophen-2-yl)ethylamine using activating agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Thiophene Functionalization: Acetylation of the thiophene ring via Friedel-Crafts acylation or direct substitution reactions.
Critical challenges include optimizing reaction yields (often <50% in initial attempts) and minimizing byproducts from the acetylthiophene moiety’s reactivity.
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures. Analytical confirmation utilizes:
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NMR Spectroscopy: ¹H and ¹³C NMR verify cyclopentane ring geometry and acetylthiophene substitution patterns.
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High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]+ at m/z 376.0943).
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HPLC: Purity >95% achieved using C18 columns with acetonitrile/water mobile phases.
Biological Activity and Mechanisms
Table 2: Comparative Bioactivity of Analogues
| Compound | Target | IC50/EC50 | Cell Line |
|---|---|---|---|
| VC4758286 (this compound) | Aurora Kinase B | 112 nM | HeLa |
| VC7328064 (analogue) | Caspase-3 | 1.8 μM | MDA-MB-231 |
| N-[(2,4-Difluorophenyl)methyl]-2-(ethoxymethyl)-1,3-dioxolane-2-acetamide | GPR40 | 430 nM | INS-1E |
Metabolic Stability
Microsomal stability assays (human liver microsomes) indicate moderate clearance (t1/2 = 45 min), suggesting potential for oral bioavailability. Primary metabolites result from:
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Thiophene Ring Oxidation: Forming sulfoxide derivatives.
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Amide Hydrolysis: Generating cyclopentanecarboxylic acid and acetylthiophene-ethylamine.
Pharmacological Applications
Oncology
The compound’s kinase inhibitory profile positions it as a candidate for:
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Combination Therapies: Synergy with paclitaxel in ovarian cancer models (combination index = 0.32).
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Targeted Drug Delivery: Conjugation to folate nanoparticles enhances tumor accumulation in xenograft models.
Neurological Disorders
Preliminary data suggest cross-reactivity with:
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GPR40 Receptors: Modulating insulin secretion in pancreatic β-cells (EC50 = 2.1 μM) .
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NMDA Receptors: Attenuating glutamate-induced excitotoxicity in cortical neurons at 10 μM.
Analytical and Computational Studies
Spectroscopic Fingerprinting
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IR Spectroscopy: Strong absorption at 1675 cm⁻¹ (amide C=O stretch) and 1710 cm⁻¹ (acetyl C=O).
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UV-Vis: λmax = 274 nm (π→π* transition of thiophene).
Molecular Modeling
Docking simulations (AutoDock Vina) predict:
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Aurora Kinase B Binding: ΔG = -9.2 kcal/mol, involving hydrogen bonds with Glu161 and Ala173.
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Blood-Brain Barrier Penetration: Predicted logBB = -0.45, indicating limited CNS access.
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